(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
説明
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-5-4-14(20)9-15(16)19(24)23-7-2-3-12(10-23)17-21-22-18(26-17)13-6-8-27-11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFTYZYIVRJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1396845-07-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.8 g/mol. Its structure includes a chlorinated methoxyphenyl group and a piperidine ring substituted with a thiophenyl group linked to an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O3S |
| Molecular Weight | 375.8 g/mol |
| CAS Number | 1396845-07-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth.
Case Study:
In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. One derivative showed an IC50 of 0.275 µM, demonstrating potent activity compared to standard drugs like erlotinib (IC50 = 0.418 µM) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds similar to this one have been evaluated for their ability to inhibit bacterial growth. For example, derivatives featuring thiophene rings have shown promise against Gram-positive and Gram-negative bacteria.
Research Findings:
A study focusing on thiophene-containing compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the presence of thiophene may enhance bioactivity .
The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological molecules, potentially leading to inhibition of key enzymes involved in disease processes.
Interaction with Enzymes
Oxadiazoles have been documented to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in tumor cells.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Electronic and Steric Profiles
Q & A
Q. Q1. What are the key steps and analytical methods for synthesizing and characterizing this compound?
Answer: The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclodehydration of carbohydrazides using reagents like POCl₃ under reflux conditions .
- Coupling Reactions : Linking the piperidine and thiophene-substituted oxadiazole moieties through nucleophilic substitution or amide bond formation, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the piperidine/thiophene groups .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for heterocyclic systems .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or oxadiazole-thiophene linkage .
Basic Biological Activity Screening
Q. Q2. How can researchers design initial assays to evaluate this compound’s biological potential?
Answer:
- Target Selection : Prioritize enzymes or receptors known to interact with 1,3,4-oxadiazole derivatives (e.g., kinases, antimicrobial targets) .
- In Vitro Assays :
- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .
Advanced Mechanistic Studies
Q. Q3. What strategies resolve contradictions in reaction yield or bioactivity data across studies?
Answer:
- Reaction Optimization :
- Bioactivity Discrepancies :
- Solubility Adjustments : Use hydrochloride salts or co-solvents (DMSO/PEG) to improve compound bioavailability in assays .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew activity results .
Advanced Structural Analysis
Q. Q4. How can substituent effects on the thiophene or methoxyphenyl groups be systematically studied?
Answer:
- SAR (Structure-Activity Relationship) Studies :
- Thiophene Modifications : Synthesize analogs with 2-thienyl or fused thieno[3,2-b]thiophene groups to assess electronic effects on bioactivity .
- Methoxy Group Replacement : Substitute with ethoxy, halogen, or nitro groups to evaluate steric/electronic impacts on target binding .
- Computational Modeling :
- Docking Simulations : Use AutoDock or Schrödinger to predict interactions with active sites (e.g., bacterial dihydrofolate reductase) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate substituent electronic profiles with reactivity .
Advanced Data Interpretation
Q. Q5. How should researchers address conflicting spectral data (e.g., NMR shifts or MS fragmentation)?
Answer:
- NMR Discrepancies :
- MS Anomalies :
- High-Resolution MS (HRMS) : Differentiate isobaric ions (e.g., Cl vs. CH₃SO₂ fragments) .
- Tandem MS/MS : Map fragmentation pathways unique to the oxadiazole-piperidine scaffold .
Methodological Best Practices
Q. Q6. What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Synthesis :
- Bioassays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
